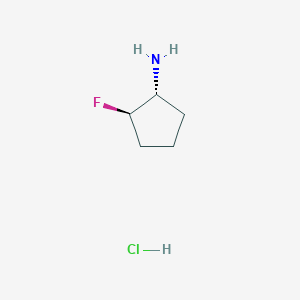

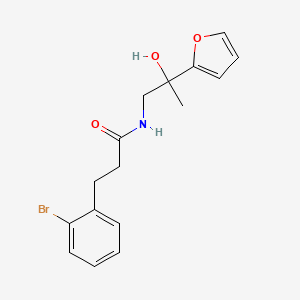

N-(2-羟基-4-甲氧基-2-甲基丁基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(4-bromophenyl)furan-2-carboxamide, a compound structurally related to N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-2-carboxamide, was achieved through a reaction between furan-2-carbonyl chloride and 4-bromoaniline in the presence of triethylamine, yielding a high product yield of 94%. This intermediate was further arylated using triphenylphosphine palladium as a catalyst and K3PO4 as a base to produce various analogues in moderate to good yields ranging from 43% to 83% . Another related synthesis involved the preparation of N-formyl-N-(formyloxy)-5-nitronaphtho[2,1-b]furan-2-carboxamides derivatives from ethyl naphtho[2,1-b]furan-2-carboxylate. This process included nitration, reaction with hydroxylamine, and subsequent acylation to achieve the desired products .

Molecular Structure Analysis

The molecular structures of the synthesized furan-2-carboxamide derivatives were confirmed using analytical techniques such as FTIR, 1H-NMR, Mass, and Elemental analysis. These techniques provided detailed information about the functional groups, molecular framework, and purity of the compounds . The structural confirmation is crucial for ensuring that the synthesized compounds match the expected chemical structures, which is a prerequisite for further biological activity testing.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of furan-2-carboxamide derivatives are characterized by nitration, amination, and acylation steps. These reactions are carefully controlled to introduce specific functional groups into the furan ring system, which are essential for the biological activity of the compounds. The Suzuki-Miyaura cross-coupling reaction, in particular, is used to arylate the furan-2-carboxamide core, which is a key step in diversifying the chemical structure and potentially the biological activity of the compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-2-carboxamide are not detailed in the provided papers, the properties of related furan-2-carboxamide derivatives can be inferred. These compounds are likely to have varying solubilities in organic solvents and water, melting points, and stabilities based on their functional groups and molecular structures. The presence of electron-withdrawing or electron-donating groups can significantly influence these properties and, consequently, the pharmacokinetic profile of the compounds .

Antibacterial Activity

The synthesized N-(4-bromophenyl)furan-2-carboxamide showed significant in vitro antibacterial activity against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. The compound was particularly effective against NDM-positive A. baumannii, outperforming various commercially available drugs. Molecular docking studies and molecular dynamics simulations validated the interaction of the molecule with the active site of the bacterial target, indicating a stable molecular interaction . Similarly, the naphtho[2,1-b]furan derivatives exhibited excellent antibacterial activity against both Gram-positive and Gram-negative bacteria, with the zone of inhibition compared favorably to the reference medication chloramphenicol .

科学研究应用

合成和生物活性

- 呋喃衍生物已被合成为潜在的抗原生动物剂,显示出对特定病原体的强 DNA 亲和力和体外活性,表明其在药物化学中的重要性 (Ismail 等,2004).

- 已探索源自呋喃化合物的席夫碱配体的结构表征和生物活性,揭示了在开发新治疗剂中的潜在应用 (Ahmed 等,2013).

化学合成和聚合

- 使用呋喃基结构单元的生物基聚酯的酶促合成突出了呋喃衍生物在可持续材料科学中的潜力,为石油基塑料提供了替代品 (Jiang 等,2014).

- 从呋喃衍生物合成 N-甲氧基-N-甲基酰胺的新方法证明了呋喃化合物在有机合成中的多功能性,促进了具有潜在药物和材料科学应用的各种有机分子的生产 (Lee,2007).

环境和工业应用

- 从生物质资源中获得的呋喃衍生物已被确定为精细化学品和塑料生产中石油基结构单元的潜在替代品,强调了呋喃化学的环境效益 (Román‐Leshkov 等,2006).

抗菌和生物活性化合物

- 呋喃-3-甲酰胺已被合成并评估其抗菌活性,为基于呋喃化学的抗菌剂的开发提供了新途径 (Zanatta 等,2007).

属性

IUPAC Name |

N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-11(14,5-7-15-2)8-12-10(13)9-4-3-6-16-9/h3-4,6,14H,5,7-8H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXAGYEXBQCJNPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)(CNC(=O)C1=CC=CO1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-2,4-dioxo-3-phenyl-N-(4-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2515303.png)

![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B2515304.png)

![1'-(1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2515309.png)

![N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2515310.png)

![Methyl 6-chloro-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2515313.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methylbenzamide hydrochloride](/img/structure/B2515317.png)

![N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2515318.png)

![N-(5-chloro-2-methoxyphenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2515319.png)